molecular formula C6H7BrN2O2 B1215201 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid CAS No. 35319-96-1

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid

Cat. No.: B1215201
CAS No.: 35319-96-1
M. Wt: 219.04 g/mol
InChI Key: CRTWOYOCILXSSX-UHFFFAOYSA-N
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Description

2-Bromo-3-(1H-imidazol-4-yl)propanoic acid is a brominated derivative of imidazole-containing propanoic acid. Its structure features a bromine atom at the C2 position and a 1H-imidazol-4-yl group at the C3 position of the propanoic acid backbone. This compound is of interest due to its structural similarity to bioactive molecules, such as amino acid derivatives (e.g., histidine analogs) and non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

2-bromo-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTWOYOCILXSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35319-96-1
Record name alpha-Bromo-beta-(5-imidazolyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035319961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240869
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240869
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid typically involves the bromination of 3-(1h-imidazol-4-yl)propanoic acid. This can be achieved through the reaction of 3-(1h-imidazol-4-yl)propanoic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-(1h-imidazol-4-yl)propanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, often in organic solvents like dichloromethane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(1h-imidazol-4-yl)propanoic acid derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products are imidazole N-oxides.

    Reduction Reactions: The primary product is 3-(1h-imidazol-4-yl)propanoic acid.

Scientific Research Applications

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

β-Hydroxy-β-Aryl Propanoic Acids

Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid () share the propanoic acid backbone but replace the bromine and imidazole with hydroxyl and aryl groups. Key differences include:

  • Bioactivity: β-hydroxy-β-aryl propanoic acids exhibit anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition, similar to ibuprofen .

Imidazole-Containing Propanoic Acid Derivatives

  • 2-((Acetylamino)(3-((1H-imidazol-4-yl)propanoic acid) monohydrate (): This analog substitutes bromine with an acetylamino group. The acetylamino moiety may improve metabolic stability compared to bromine but reduce reactivity in electrophilic substitution reactions.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Reference
2-Bromo-3-(1H-imidazol-4-yl)propanoic acid ~238 (estimated) Not reported Bromine, imidazole, carboxyl Unknown
3-Hydroxy-3,3-diphenylpropanoic acid 242.27 Not reported Hydroxyl, aryl, carboxyl Anti-inflammatory (COX-2)
5-Amino-3-...-6-carbonitrile (14d) 559 259–260 Bromine, imidazole, nitrile Not reported
  • Imidazole Role : The imidazole ring enables hydrogen bonding and metal coordination, critical for interactions with biological targets like metalloenzymes .

Biological Activity

2-Bromo-3-(1H-imidazol-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its imidazole ring, which is known for its involvement in various biological processes. The presence of the bromine atom may enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial agent and its interaction with specific biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effective inhibition against various bacterial strains, which is crucial for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa8 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in cell division and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have documented the effects of this compound on different cell lines:

  • Inhibition of Cancer Cell Proliferation :
    • A study conducted on human colon cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
    • The IC50 value for the compound was found to be approximately 15 µM, demonstrating potent activity against cancerous cells while exhibiting low toxicity towards normal cells.
  • Interaction with Viral Proteins :
    • Another investigation assessed the binding affinity of this compound to viral proteins associated with SARS-CoV-2. The compound displayed moderate binding affinity to the Delta variant spike protein, suggesting potential use in antiviral therapies.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies predict that it adheres to Lipinski's rules, suggesting good oral bioavailability and a promising therapeutic index.

Table 2: Predicted Pharmacokinetic Properties

PropertyValue
LogP2.5
Solubility (mg/mL)>100
Bioavailability (%)75

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